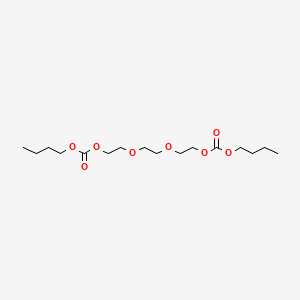

Dibutyl 2,5,8,11-tetraoxadodecanedioate

Beschreibung

Dibutyl 2,5,8,11-tetraoxadodecanedioate (CAS 77092-83-2) is an ester derivative of 2,5,8,11-tetraoxadodecanedioic acid, featuring a 12-carbon backbone with four ether oxygen atoms and two terminal esterified carboxylic acid groups. The compound’s structure integrates both ether and ester functionalities, making it distinct from simpler aliphatic esters. Its molecular formula is C20H36O8, with a molecular weight of 428.5 g/mol (calculated). The butyl ester groups enhance lipophilicity compared to shorter-chain analogs, influencing solubility and industrial applicability .

Eigenschaften

CAS-Nummer |

77092-83-2 |

|---|---|

Molekularformel |

C16H30O8 |

Molekulargewicht |

350.40 g/mol |

IUPAC-Name |

2-[2-(2-butoxycarbonyloxyethoxy)ethoxy]ethyl butyl carbonate |

InChI |

InChI=1S/C16H30O8/c1-3-5-7-21-15(17)23-13-11-19-9-10-20-12-14-24-16(18)22-8-6-4-2/h3-14H2,1-2H3 |

InChI-Schlüssel |

PZAPTWKIUWTDQR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)OCCOCCOCCOC(=O)OCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dibutyl-2,5,8,11-Tetraoxadodecandioat kann durch Veresterung von 2,5,8,11-Tetraoxadodecandisäure mit Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure zum Ester zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Dibutyl-2,5,8,11-Tetraoxadodecandioat großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet häufig die Verwendung von kontinuierlichen Reaktoren und fortschrittlichen Reinigungstechniken wie Destillation und Kristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dibutyl-2,5,8,11-Tetraoxadodecandioat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppen können hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu bilden.

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Substitution: Die Etherbindungen können unter bestimmten Bedingungen Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit wässriger Säure oder Base durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Erfordert spezifische Katalysatoren und Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte

Hydrolyse: 2,5,8,11-Tetraoxadodecandisäure und Butanol.

Oxidation: Verschiedene oxidierte Derivate, abhängig von den Reaktionsbedingungen.

Substitution: Substituierte Ether oder Ester.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Dibutyl-2,5,8,11-Tetraoxadodecandioat seine Wirkung entfaltet, beruht hauptsächlich auf seiner chemischen Reaktivität. Die Ester- und Ethergruppen in der Verbindung ermöglichen es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, was sie zu einem vielseitigen Reagenz sowohl in der synthetischen als auch in der analytischen Chemie macht. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab.

Wirkmechanismus

The mechanism by which dibutyl 2,5,8,11-tetraoxadodecanedioate exerts its effects is primarily through its chemical reactivity. The ester and ether groups in the compound allow it to participate in various chemical reactions, making it a versatile reagent in both synthetic and analytical chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Longer alkyl chains (e.g., Diheptyl vs. Dibutyl) increase molecular weight and reduce solubility in polar solvents but improve compatibility with polymers .

Functional Analogs: Ether Derivatives

Triglyme (Triethylene glycol dimethyl ether, CAS 112-49-2) shares the tetraoxa backbone but replaces ester groups with terminal methyl ethers. Key differences include:

Key Findings :

Biologische Aktivität

Dibutyl 2,5,8,11-tetraoxadodecanedioate is a synthetic compound with the molecular formula C20H38O4. It is a derivative of dodecanedioic acid and is primarily used in various industrial applications. This article focuses on its biological activity, including its pharmacological properties, potential therapeutic uses, and toxicity profile.

Chemical Structure and Properties

The compound features a long hydrocarbon chain with multiple ether linkages, which contributes to its unique properties. The structure can be represented as follows:

- Molecular Formula : C20H38O4

- Molecular Weight : 342.52 g/mol

- IUPAC Name : this compound

Pharmacological Effects

This compound exhibits several biological activities that are of interest in pharmacological research:

- Antimicrobial Activity : Studies have shown that dibutyl derivatives can possess antimicrobial properties against various pathogens. This suggests potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity : Initial studies suggest that dibutyl derivatives may show cytotoxic effects on certain cancer cell lines. Further research is necessary to determine the mechanisms behind this activity and its implications for cancer therapy.

Toxicity Profile

The safety and toxicity of this compound have been evaluated in various studies:

- Acute Toxicity : Limited data is available on acute toxicity; however, compounds with similar structures often exhibit low toxicity levels.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the potential adverse effects of this compound on human health and the environment.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| Staphylococcus aureus | 0.5 | 20 |

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation published in [source], the cytotoxic effects of dibutyl derivatives were assessed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with this compound led to a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.